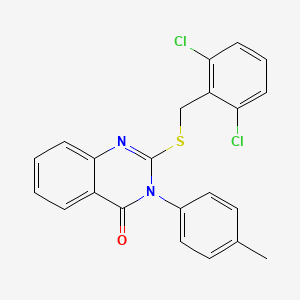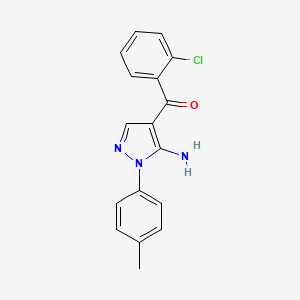![molecular formula C21H20Cl2N2O4S B12047056 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanon ist eine synthetische organische Verbindung, die zur Klasse der Oxadiazole gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Landwirtschaft und der Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanon umfasst typischerweise die folgenden Schritte:
Bildung des Oxadiazolrings: Dies kann durch Reaktion eines Hydrazids mit Schwefelkohlenstoff und einer geeigneten Base erzielt werden, um das entsprechende 1,3,4-Oxadiazol-2-thion zu bilden.
Substitutionsreaktion: Das Oxadiazol-2-thion wird dann mit 2,4-Dichlorphenoxyessigsäure oder deren Derivaten umgesetzt, um die 2,4-Dichlorphenoxygruppe einzuführen.
Kopplung mit der 4-Butoxyphenylgruppe: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit 4-Butoxyphenylethanon unter geeigneten Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft die Optimierung der oben genannten Synthesewege, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies kann die Verwendung von Katalysatoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere heterozyklische Strukturen umwandeln.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nitrierungsmittel, Sulfonierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie: Es kann auf sein Potenzial als antimikrobielles, krebshemmendes oder entzündungshemmendes Mittel untersucht werden.
Landwirtschaft: Die Verbindung könnte auf ihre herbiziden oder pestiziden Eigenschaften untersucht werden.
Materialwissenschaften: Sie kann zur Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanon hängt von seiner spezifischen Anwendung ab. Zum Beispiel:
Antimikrobielle Aktivität: Die Verbindung kann das Wachstum von Bakterien oder Pilzen hemmen, indem sie die Zellwandsynthese oder die Proteinfunktion stört.
Krebshemmende Aktivität: Sie kann die Apoptose induzieren oder die Zellproliferation hemmen, indem sie spezifische molekulare Pfade angreift.
Herbizide Aktivität: Die Verbindung könnte die Photosynthese oder andere wesentliche Prozesse in Pflanzen stören.
Wirkmechanismus
The mechanism of action of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone would depend on its specific application. For example:
Antimicrobial activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Herbicidal activity: The compound could disrupt photosynthesis or other essential processes in plants.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl)ethanon: Eine ähnliche Verbindung ohne die Thioxogruppe.
1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)ethanon: Ein Thiadiazolanalogon.
Einzigartigkeit
1-(4-Butoxyphenyl)-2-(5-[(2,4-Dichlorphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanon ist einzigartig aufgrund des Vorhandenseins sowohl der Oxadiazol- als auch der Thioxogruppe, die im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C21H20Cl2N2O4S |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)-2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)12-25-21(30)29-20(24-25)13-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3 |
InChI-Schlüssel |
KCHFKUQIAAESQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)

![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)


